![molecular formula C15H11FO3 B567857 4-(3-Acetylphenyl)-3-fluorobenzoic acid CAS No. 1262005-81-1](/img/structure/B567857.png)
4-(3-Acetylphenyl)-3-fluorobenzoic acid
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Description
“4-(3-Acetylphenyl)-3-fluorobenzoic acid” is a chemical compound. It contains 31 bonds in total, including 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aromatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of “4-(3-Acetylphenyl)-3-fluorobenzoic acid” is complex. It includes multiple bonds, aromatic bonds, and a carboxylic acid group . The compound’s IR and Raman vibrational frequencies have been calculated and found to be in good agreement with experimental results .Scientific Research Applications
Synthesis of Coumarin Derivatives
4-(3-Acetylphenyl)-3-fluorobenzoic acid: can be utilized in the synthesis of coumarin derivatives, which are significant due to their biological activities and application value in fluorescent probes. The synthesis process often involves the Pechmann coumarin synthesis method, exploring the influence of various Lewis acids .
Antimicrobial Activities
This compound is also involved in the synthesis of sulfonamide compounds, which exhibit significant antibacterial activity against various bacterial strains. These synthesized derivatives are characterized using spectral analysis and evaluated for their minimum inhibitory concentration (MIC) against pathogens like Escherichia coli and Staphylococcus aureus .
Material Science Applications
In material science, 4-(3-Acetylphenyl)-3-fluorobenzoic acid derivatives are explored for their potential in optical materials. Their strong fluorescence makes them valuable in the development of new materials for various applications, including dyes and optical devices .
Chemical Synthesis
The compound plays a role in the synthesis of indole derivatives, which are prevalent in various alkaloids. These derivatives are important due to their wide range of biological activities and are used in the treatment of various disorders, showcasing the compound’s versatility in chemical synthesis .
Biochemistry Research
In biochemistry, derivatives of 4-(3-Acetylphenyl)-3-fluorobenzoic acid are used to study enzyme interactions and signaling pathways. They are particularly significant in the study of glycoside hydrolases, which are enzymes that catalyze the hydrolysis of glycosidic linkages in carbohydrates .
Agricultural Applications
The compound’s derivatives are important in agriculture for the synthesis of phytohormones like indole-3-acetic acid (IAA), which is crucial for plant growth and development. Microorganisms producing IAA can promote plant growth and are beneficial for agricultural practices .
Environmental Science
In environmental science, 4-(3-Acetylphenyl)-3-fluorobenzoic acid is part of research into the biosynthesis pathways of plant-beneficial bacteria that contribute to soil remediation and plant growth promotion, particularly in the context of degrading pollutants like fluoranthene .
Pharmaceutical Research
Indole derivatives synthesized from this compound have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This makes them valuable in pharmaceutical research for developing new therapeutic agents .
properties
IUPAC Name |
4-(3-acetylphenyl)-3-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)13-6-5-12(15(18)19)8-14(13)16/h2-8H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNWCRSNGNGLFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689742 |
Source
|
Record name | 3'-Acetyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262005-81-1 |
Source
|
Record name | 3'-Acetyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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